Cas no 2167076-63-1 (2,2,2-trifluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-amine)

2,2,2-trifluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2,2-trifluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-amine
- 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine
- 2,2,2-trifluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine
- EN300-1932956
- CS-0306499
- 2167076-63-1
-
- インチ: 1S/C8H12F3NO/c9-8(10,11)7(12)5-3-4-1-2-6(5)13-4/h4-7H,1-3,12H2
- InChIKey: HUZDAKURMYBTGV-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1CC2CCC1O2)N)(F)F
計算された属性
- せいみつぶんしりょう: 195.08709849g/mol
- どういたいしつりょう: 195.08709849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 35.2Ų
2,2,2-trifluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1932956-0.5g |
2,2,2-trifluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine |
2167076-63-1 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1932956-5.0g |
2,2,2-trifluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine |
2167076-63-1 | 5g |
$5221.0 | 2023-05-27 | ||
Enamine | EN300-1932956-2.5g |
2,2,2-trifluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine |
2167076-63-1 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1932956-0.1g |
2,2,2-trifluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine |
2167076-63-1 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1932956-1g |
2,2,2-trifluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine |
2167076-63-1 | 1g |
$1200.0 | 2023-09-17 | ||
Enamine | EN300-1932956-10g |
2,2,2-trifluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine |
2167076-63-1 | 10g |
$5159.0 | 2023-09-17 | ||
Enamine | EN300-1932956-1.0g |
2,2,2-trifluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine |
2167076-63-1 | 1g |
$1801.0 | 2023-05-27 | ||
Enamine | EN300-1932956-10.0g |
2,2,2-trifluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine |
2167076-63-1 | 10g |
$7742.0 | 2023-05-27 | ||
Enamine | EN300-1932956-0.05g |
2,2,2-trifluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine |
2167076-63-1 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1932956-0.25g |
2,2,2-trifluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine |
2167076-63-1 | 0.25g |
$1104.0 | 2023-09-17 |
2,2,2-trifluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-amine 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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John J. Lavigne Chem. Commun., 2003, 1626-1627
2,2,2-trifluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-amineに関する追加情報
Introduction to 2,2,2-trifluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine (CAS No. 2167076-63-1)
2,2,2-trifluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine, identified by the CAS number 2167076-63-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its complex bicyclic structure and the presence of fluorine atoms, which contribute to its unique chemical properties and potential biological activities.
The molecular framework of this compound features a trifluoromethyl group attached to an ethylamine moiety, which is further linked to a 7-oxabicyclo[2.2.1]heptane ring system. This bicyclic structure, also known as a neopentane derivative with an oxygen atom incorporated into the ring, imparts rigidity and specific steric constraints to the molecule. Such structural features are often exploited in drug design to enhance binding affinity and selectivity towards biological targets.
The introduction of fluorine atoms into the molecular structure is a common strategy in medicinal chemistry due to the ability of fluorine to modulate metabolic stability, lipophilicity, and electronic properties of drug candidates. In particular, the trifluoromethyl group (CF₃) is well-documented for its role in improving pharmacokinetic profiles, including increased binding residence time and resistance to enzymatic degradation. These attributes make compounds containing trifluoromethyl groups attractive for the development of novel therapeutics.
The 7-oxabicyclo[2.2.1]heptan-2-yl moiety adds another layer of complexity to the molecule, contributing to its three-dimensional shape and potential interactions with biological macromolecules. This bicyclic scaffold is reminiscent of natural products and has been explored in various pharmacological contexts due to its ability to mimic bioactive motifs found in nature. The oxygen atom within the ring further enhances the compound's polarity and potential for hydrogen bonding interactions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. The combination of quantum mechanical calculations and machine learning algorithms has allowed for the rapid screening of virtual libraries containing compounds like 2,2,2-trifluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine, facilitating the identification of lead candidates for further experimental validation.
In the realm of drug discovery, this compound has been investigated for its potential applications in treating various diseases, including inflammatory disorders and neurological conditions. The unique structural features of CAS No. 2167076-63-1 suggest that it may interact with specific enzymes or receptors involved in these pathologies. For instance, its ability to engage with protein targets through hydrophobic and hydrogen bonding interactions could make it a valuable starting point for developing small-molecule inhibitors.
One particularly intriguing aspect of this compound is its potential role as a building block for more complex pharmacophores. By serving as a scaffold, it can be modified through chemical transformations to create derivatives with enhanced potency or selectivity. Such modular approaches are increasingly employed in modern drug design pipelines to streamline the development process and reduce time-to-market for new therapeutics.
The synthesis of CAS No. 2167076-63-1 presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic system requires careful consideration of reaction pathways and intermediates to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, have made it possible to access complex molecular architectures more efficiently than ever before.
Evaluation of the pharmacological profile of this compound often involves both in vitro and in vivo studies. In vitro assays can provide initial insights into its interaction with biological targets, while animal models offer a more comprehensive assessment of its efficacy and safety profiles. Such studies are crucial for determining whether this molecule has therapeutic potential before progressing to clinical development.
The growing interest in fluorinated compounds underscores their importance in contemporary medicinal chemistry research. The ability of fluorine to influence molecular properties makes it an indispensable element in drug design, enabling researchers to fine-tune key parameters such as solubility, bioavailability, and metabolic stability. As a result, compounds like CAS No. 2167076-63-1 continue to be subjects of intense investigation.
Looking ahead, future research on this compound may explore novel synthetic routes that improve scalability and cost-effectiveness while maintaining high chemical purity standards required for pharmaceutical applications. Additionally, interdisciplinary collaborations between chemists, biologists, and computer scientists will be essential for unlocking the full therapeutic potential of molecules like CAS No. 2167076-63-1 through integrated computational-experimental approaches.
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